1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
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Overview
Description
1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorophenoxy group and a dihydroisoquinoline moiety with methoxy groups
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenoxy group through nucleophilic substitution. The dihydroisoquinoline moiety is then constructed via cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogenation or metal hydrides, this reaction can reduce double bonds or other reducible groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions. Reagents like halogens or alkylating agents are often used.
Cyclization: This reaction forms ring structures, which are crucial for constructing the dihydroisoquinoline moiety.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with similar compounds like:
4-Hydroxy-2-quinolones: These compounds also feature a heterocyclic ring and are known for their biological activities.
Fused Pyridine Derivatives: These compounds have similar structural motifs and are used in drug design and medicinal chemistry.
[4-(3-chlorophenoxy)pyridin-2-yl]methanamine: This compound shares the chlorophenoxy and pyridine components, highlighting the versatility of these functional groups.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific combination of functional groups and potential for diverse applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-26-19-12-14-9-11-24-21(18(14)13-20(19)27-2)17-4-3-10-25-22(17)28-16-7-5-15(23)6-8-16/h3-8,10,12-13H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGZUUAGLRWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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